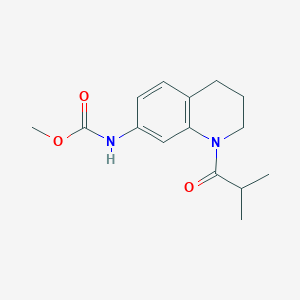![molecular formula C20H13F4N5OS B2361856 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852374-82-4](/img/structure/B2361856.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound that includes a 1,2,4-triazole fused with a pyridazine . This class of compounds has been synthesized and evaluated for various applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Chemical Reactions Analysis
The chemical reactions involving these types of compounds typically involve the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These reactions are used to construct the heterocyclic systems of these compounds .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds derived from the triazolo[4,3-b]pyridazine class, which includes the chemical structure , have demonstrated promising antiviral activity. Specifically, some derivatives have shown effectiveness against the hepatitis-A virus (HAV) in cell culture models. These compounds reduce virus count as assessed by plaque reduction infectivity assays, highlighting their potential in antiviral therapeutics (Shamroukh & Ali, 2008).
Structural and Theoretical Analysis
The triazolo[4,3-b]pyridazine derivatives have been subject to extensive structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies. These analyses provide insights into the molecular structure and interactions, crucial for understanding the compound's behavior in biological systems (Sallam et al., 2021).
Anticancer Effects
Modifications of compounds within this class have been studied for their potential as anticancer agents. For instance, replacing the acetamide group in related structures has led to compounds with potent antiproliferative activities against human cancer cell lines, while also reducing acute oral toxicity. This suggests a promising avenue for developing new anticancer therapies (Wang et al., 2015).
Synthesis Methods
Research into novel synthesis methods of triazolo[4,3-b]pyridazine derivatives provides valuable information for pharmaceutical development. These methods can lead to the production of a variety of analogs with potential therapeutic properties, offering a wider scope for drug discovery and development (Karpina et al., 2019).
Zukünftige Richtungen
The future directions for this class of compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as inhibitors of DPP-IV for the treatment of type 2 diabetes . Additionally, their high thermostability and low impact and friction sensitivities suggest potential applications in the development of very thermally stable energetic materials .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been reported to inhibit pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression and cellular function . Therefore, it’s possible that this compound may also target PCAF or similar proteins.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might bind to the active site of its target protein (potentially pcaf), thereby inhibiting its function .
Biochemical Pathways
If pcaf is indeed the target, the compound could potentially affect gene expression and cellular function, as pcaf is known to play a key role in these processes .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability in preclinical species , suggesting that this compound might also possess favorable pharmacokinetic properties.
Result of Action
If it indeed inhibits pcaf, it could potentially alter gene expression and cellular function, leading to various downstream effects .
Eigenschaften
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-5-1-3-12(9-14)19-27-26-16-7-8-18(28-29(16)19)31-11-17(30)25-15-6-2-4-13(10-15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPNSFMHEZVGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)
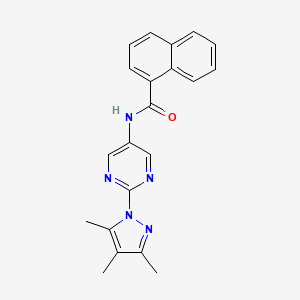
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)
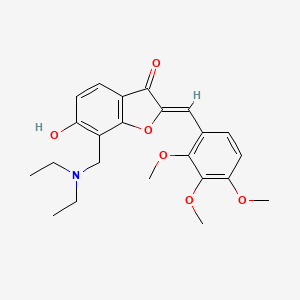
![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)
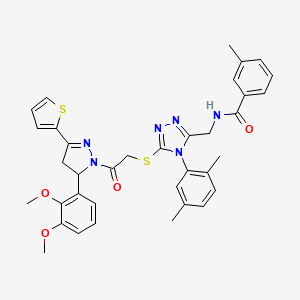
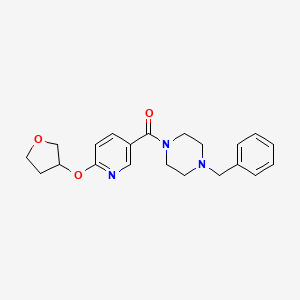
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2361787.png)
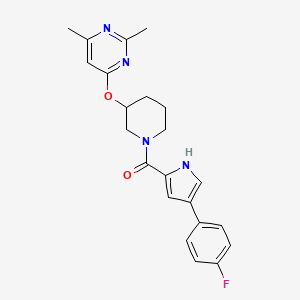
![3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2361793.png)
